

Spectroscopic Profile of 2-Bromo-5-iodotoluene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-iodotoluene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for **2-Bromo-5-iodotoluene** (also known as 1-Bromo-4-iodo-2-methylbenzene or 5-Bromo-2-iodotoluene). The document presents available experimental infrared (IR) spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, offering a foundational methodology for researchers.

Compound Identification

Identifier	Value
IUPAC Name	1-Bromo-4-iodo-2-methylbenzene
Alternate Names	2-Bromo-5-iodotoluene, 5-Bromo-2-iodotoluene
CAS Numbers	202865-85-8, 116632-39-4
Molecular Formula	C ₇ H ₆ BrI
Molecular Weight	296.93 g/mol
Structure	(Image of the chemical structure of 2-Bromo-5-iodotoluene)

Spectroscopic Data

The following sections provide a comprehensive summary of the available and predicted spectroscopic data for **2-Bromo-5-iodotoluene**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted as experimental data is not readily available in public databases. Predictions are based on computational models and should be used as a reference for experimental verification.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
7.65	d	H-6
7.45	dd	H-4
6.95	d	H-3
2.40	s	-CH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
141.5	C-2
139.8	C-5
138.7	C-4
131.5	C-6
129.9	C-1
98.3	C-3
22.5	-CH ₃

Infrared (IR) Spectroscopy

The following experimental Fourier-transform infrared (FTIR) spectroscopy data provides information on the functional groups and vibrational modes of the molecule.

Experimental FTIR Data[\[1\]](#)

Wavenumber (cm ⁻¹)	Interpretation
3050 - 3150	Aromatic C-H stretch
2850 - 3000	-CH ₃ stretch
1580 - 1620	C=C aromatic ring stretch
1450 - 1500	C=C aromatic ring stretch
~820	C-H out-of-plane bend (para-substituted)
600 - 800	C-Br stretch
500 - 600	C-I stretch

Mass Spectrometry (MS)

Note: The following mass spectrometry data is predicted, illustrating the expected molecular ion and major fragmentation patterns.

Predicted Mass Spectrum

m/z	Interpretation
296/298	[M] ⁺ molecular ion (due to Br isotopes)
217	[M-Br] ⁺
169	[M-I] ⁺
90	[C ₇ H ₆] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-iodotoluene** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR. Standard parameters include a spectral width of approximately 220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

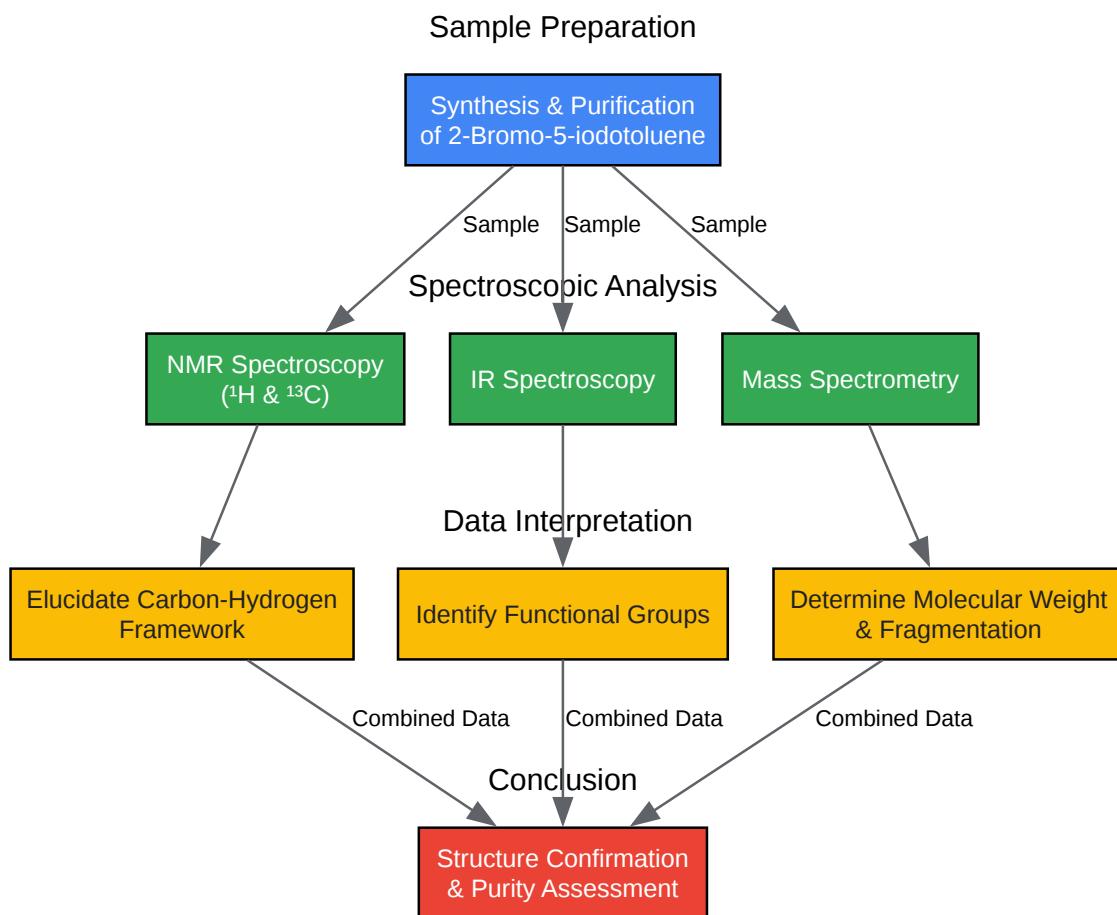
- Sample Preparation: For a neat sample, a small drop of liquid **2-Bromo-5-iodotoluene** is placed directly onto the ATR crystal of the FTIR spectrometer.[1]
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]
- Data Acquisition: The spectrum is recorded in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer is used.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 amu.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-Bromo-5-iodotoluene**.



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References

- 1. acdlabs.com [acdlabs.com]
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